2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid
Description
Chemical Significance and Research Context
2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid occupies a distinctive position within contemporary chemical research due to its multifunctional molecular architecture and diverse applications across scientific disciplines. The compound exhibits significant relevance in both chemical and biological research contexts, particularly in drug development and proteomics studies. Its molecular structure integrates three key structural components: a benzoic acid core, an aniline derivative, and a pyrrolidine ring system, creating a complex framework that enables multiple types of chemical interactions and biological activities.
The research significance of this compound stems from its ability to participate in various biochemical processes through its multiple functional groups. The presence of carbonyl groups adjacent to nitrogen atoms from the pyrrolidine moiety classifies it as an amide, which is crucial for understanding its reactivity patterns and potential applications in pharmaceutical research. Contemporary research applications focus on its utility in proteomics, where the compound demonstrates selective binding capabilities to specific protein targets, enabling researchers to study protein interactions and cellular functions with enhanced precision.
Biological research investigations have revealed that this compound exhibits notable biological activities, including potential anti-inflammatory properties. These findings suggest that the compound may possess therapeutic potential, though research remains focused on fundamental mechanisms rather than clinical applications. The compound's ability to interact with biological targets such as enzymes and receptors indicates its value as a research tool for understanding complex biochemical pathways and developing new approaches to disease treatment.
Historical Development of Anilino-Carbonyl Benzoic Acid Derivatives
The historical development of anilino-carbonyl benzoic acid derivatives traces its origins to fundamental discoveries in organic chemistry during the nineteenth century, particularly through the pioneering work on anthranilic acid and its related compounds. Carl Julius Fritzsche's groundbreaking research in 1840-1841 established the foundation for understanding aromatic acid chemistry when he successfully extracted and crystallized anthranilic acid from indigo dye degradation products. His work with caustic potash treatment of indigo dye led to the identification of compounds that would eventually inform the development of more complex derivatives, including modern anilino-carbonyl benzoic acid structures.
The evolution from simple anthranilic acid to complex derivatives like this compound represents decades of advancement in synthetic organic chemistry. Anthranilic acid, with its molecular formula C₆H₄(NH₂)(CO₂H), provided the fundamental structural template that chemists would later modify and expand to create more sophisticated compounds. The historical progression involved developing methods to introduce additional functional groups while maintaining the essential aromatic acid framework that defines this class of compounds.
Industrial production methods for anthranilic acid derivatives evolved significantly throughout the twentieth century, with modern synthesis beginning from phthalic anhydride through amination and subsequent Hofmann rearrangement processes. These industrial developments provided the synthetic foundation necessary for creating complex derivatives incorporating multiple functional groups, such as the pyrrolidine and aniline components found in contemporary research compounds. The historical development of these synthetic pathways enabled researchers to design and produce compounds with specific structural features tailored for particular research applications.
The biosynthetic pathways for anthranilic acid derivatives also contributed to understanding how natural systems create complex aromatic compounds. Anthranilic acid biosynthesis from chorismic acid by anthranilate synthase provided insights into how organisms naturally produce aromatic compounds with amino acid functionalities. This biological perspective informed synthetic chemists in their efforts to create derivatives that could interact effectively with biological systems, leading to the development of compounds like this compound for research applications.
Taxonomic Classification in Chemical Literature
The taxonomic classification of this compound within chemical literature follows established hierarchical systems that categorize organic compounds based on their structural features and functional group characteristics. According to standardized classification systems, this compound belongs primarily to the class of benzoic acids and derivatives, which encompasses organic compounds containing a benzene ring bearing at least one carboxyl group. This fundamental classification places the compound within the broader category of benzenoids, specifically under benzene and substituted derivatives.
The compound's secondary classification as an anilide reflects the presence of the aniline-derived functional group within its molecular structure. Anilides represent a specific subclass of organic compounds characterized by the attachment of acyl groups to aniline or aniline derivatives, creating amide linkages that significantly influence the compound's chemical and biological properties. This classification system recognizes the importance of the nitrogen-containing aromatic component in determining the compound's reactivity patterns and potential applications in research contexts.
Advanced classification systems further categorize this compound based on its multiple functional groups and structural complexity. The presence of the pyrrolidine ring system adds another layer of classification, positioning the compound within heterocyclic building blocks categories used in pharmaceutical and materials science research. This multi-level classification approach reflects the compound's hybrid nature, incorporating elements from several distinct chemical families to create a unique molecular architecture.
The systematic classification of this compound within chemical databases and literature repositories employs standardized nomenclature systems that ensure consistent identification and cataloging across research institutions. The International Union of Pure and Applied Chemistry naming convention provides the authoritative designation: 2-[[3-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid, which precisely describes the compound's structural arrangement and functional group positioning. This systematic approach to nomenclature and classification facilitates accurate communication among researchers and enables efficient database searches and compound identification processes.
Properties
IUPAC Name |
2-[[3-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(15-8-1-2-9-16(15)19(24)25)20-14-7-5-6-13(12-14)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRGAHVZBQSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression modulation, or enzyme inhibition, depending on the context of its application .
Comparison with Similar Compounds
Solubility and Bioavailability
- Pyrrolidinyl vs. Alkyl Substituents: The pyrrolidine ring in the target compound likely reduces aqueous solubility compared to diethylamino or propylamino groups due to increased hydrophobicity. However, the carboxylic acid moiety may mitigate this via ionization at physiological pH .
- Sulfonyl vs.
Biological Activity
Introduction
2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound, with the molecular formula , is characterized by its unique structural features that may contribute to various pharmacological effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula :
- Molecular Weight : 338.36 g/mol
- CAS Number : 1003682-96-9
Research indicates that this compound may influence several biological pathways:
- Proteasome Activity : Similar compounds have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for protein degradation and cellular homeostasis .
- Enzyme Interaction : Investigations into benzoic acid derivatives suggest strong interactions with cathepsins B and L, enzymes involved in protein catabolism, which could be relevant for therapeutic applications in diseases related to protein misfolding and aggregation .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that certain derivatives exhibit low cytotoxicity while promoting proteasomal activity:
- Cell Lines Tested : Hep-G2 (liver cancer), A2058 (melanoma), and normal skin fibroblasts (CCD25sk).
- Results : The compound showed minimal growth inhibition across these cell lines, suggesting a favorable safety profile .
Antioxidant and Antimicrobial Properties
Preliminary studies have suggested potential antioxidant properties, which are essential for mitigating oxidative stress in cells. Additionally, some benzoic acid derivatives demonstrate antimicrobial effects, although specific data on this compound's efficacy in this regard remains limited.
Table 1: Summary of Biological Activities
Detailed Findings from Related Studies
- Proteasomal Chymotrypsin-like Activity : Compounds similar to this compound were found to induce proteasomal activity significantly, with one study reporting an increase of up to 467% in enzyme activity at optimal concentrations .
- In Silico Studies : Computational modeling has indicated favorable binding interactions between the compound and key enzymes involved in protein degradation, suggesting a mechanism through which it may enhance proteostasis .
- Antimicrobial Evaluation : While specific studies on this compound are sparse, related benzoic acid derivatives have shown promising antimicrobial properties against various pathogens, warranting further investigation into the antimicrobial potential of this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
